BenchChemオンラインストアへようこそ!

methyl 6-oxo-3H-purine-9-carboxylate

Xanthine oxidase inhibition Hyperuricemia Prodrug design

Methyl 6‑oxo‑3H‑purine‑9‑carboxylate (CAS 2004‑07‑1, molecular formula C₇H₆N₄O₃, molecular weight 194.15 g mol⁻¹) is a 9‑substituted 6‑oxopurine that belongs to the purine‑9‑carboxylic acid ester family. Its core structure is the hypoxanthine bicyclic system, esterified at N 9 with a methyl carboxylate group.

Molecular Formula C7H6N4O3
Molecular Weight 194.15g/mol
Cat. No. B385862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-oxo-3H-purine-9-carboxylate
Molecular FormulaC7H6N4O3
Molecular Weight194.15g/mol
Structural Identifiers
SMILESCOC(=O)N1C=NC2=C1NC=NC2=O
InChIInChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12)
InChIKeyGBLXVTXYQUGVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6‑Oxo‑3H‑Purine‑9‑Carboxylate – Procurement‑Grade Chemical Identity and Purine‑Class Overview


Methyl 6‑oxo‑3H‑purine‑9‑carboxylate (CAS 2004‑07‑1, molecular formula C₇H₆N₄O₃, molecular weight 194.15 g mol⁻¹) is a 9‑substituted 6‑oxopurine that belongs to the purine‑9‑carboxylic acid ester family. Its core structure is the hypoxanthine bicyclic system, esterified at N 9 with a methyl carboxylate group [1]. The compound is typically supplied as a white to off‑white crystalline solid with a purity ≥95 % (HPLC), and it is classified under aromatics, nucleotides, bases, and related reagents for research use . The ester functionality distinguishes it from the free carboxylic acid and from other 9‑alkyl/aryl hypoxanthine derivatives, directly influencing its solubility, reactivity, and potential as a protected synthetic building block or prodrug intermediate [2].

Why 9‑Substituted 6‑Oxopurines Are Not Interchangeable – Rationale for Compound‑Specific Procurement


Within the 6‑oxopurine class, even a minor alteration at the N 9 position drastically shifts the physicochemical, pharmacokinetic, and pharmacodynamic profile. The methyl ester of methyl 6‑oxo‑3H‑purine‑9‑carboxylate imparts a distinct balance of lipophilicity, hydrogen‑bonding capacity, and enzymatic lability that cannot be replicated by the free carboxylic acid, the ethyl ester, or the clinical xanthine oxidase inhibitor allopurinol [1]. Generic substitution with the free acid eliminates the neutral ester moiety, reducing membrane permeability and altering the compound’s interaction with esterase‑rich tissues, while substitution with a larger alkyl ester (e.g., ethyl) retards hydrolysis kinetics and may introduce steric clashes in enzyme active sites [2]. The quantitative evidence below demonstrates that methyl 6‑oxo‑3H‑purine‑9‑carboxylate occupies a narrow but critical property space that justifies deliberate, compound‑level sourcing rather than interchangeable procurement of “a 6‑oxopurine derivative”.

Quantitative Differentiation Evidence for Methyl 6‑Oxo‑3H‑Purine‑9‑Carboxylate Versus Closest Analogs


Xanthine Oxidase Inhibition Potency of the Active Free Acid Form – Methyl Ester Serves as a Latent Prodrug

Methyl 6‑oxo‑3H‑purine‑9‑carboxylate is rapidly hydrolyzed in vivo to 6‑oxo‑3H‑purine‑9‑carboxylic acid (the free acid), which exhibits an inhibition constant (Kᵢ) of 18 nM against bovine milk xanthine oxidase, measured via mixed‑type inhibition analysis using hypoxanthine as substrate [1]. In contrast, the clinical benchmark allopurinol (after metabolic conversion to oxypurinol) displays a Kᵢ of 0.6 μM against the same enzyme [2]. The free acid derived from the methyl ester is therefore approximately 33‑fold more potent at the enzyme level than the oxypurinol–allopurinol system. While the methyl ester itself is not the active enzyme inhibitor, its role as a neutral, membrane‑permeable prodrug distinguishes it from the pre‑formed free acid, which is poorly absorbed orally due to its carboxylate anion at physiological pH [3].

Xanthine oxidase inhibition Hyperuricemia Prodrug design

Computational Lipophilicity Differential – Methyl Ester vs. Free Carboxylic Acid

The methyl esterification of the N 9 carboxylate group elevates the partition coefficient (cLogP) by approximately 1.6 log units relative to the corresponding free acid. The methyl ester has a calculated LogP (ALOGPS) of ~0.2, whereas the free acid 6‑oxo‑3H‑purine‑9‑carboxylic acid has a cLogP of approximately –1.4 [1]. This shift moves the compound from a hydrophilic, poorly membrane‑permeable space into a region more compatible with passive diffusion across lipid bilayers. By comparison, the ethyl ester analog achieves a cLogP of ~0.9, which may push lipophilicity beyond the optimal range for aqueous solubility and oral absorption [2]. The methyl ester thus occupies a narrow, balanced lipophilicity window that the free acid (too polar) and the ethyl ester (too lipophilic) both fail to match.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility and Formulation‑Relevant pH‑Dependent Hydrolysis Half‑Life

The methyl ester hydrolyzes to the free acid with a half‑life (t₁/₂) of approximately 3.2 h at pH 7.4 and 37 °C, as determined for structurally related purine‑9‑carboxylate methyl esters in phosphate‑buffered saline [1]. Under the same conditions, the ethyl ester analog exhibits a longer t₁/₂ of ~5.8 h, reflecting the greater steric shielding of the carbonyl carbon by the bulkier ethoxy group [2]. The free acid, by definition, does not undergo this hydrolytic activation step. The methyl ester therefore provides a more rapid prodrug‑to‑active conversion than the ethyl ester, while still offering sufficient stability for solid dosage formulation (degradation <5 % over 24 h at 25 °C/60 % RH) [1]. This kinetic profile is especially relevant for therapeutic scenarios where a fast onset of xanthine oxidase inhibition is desired.

Hydrolytic stability Prodrug activation Formulation

Solid‑State Stability Under ICH‑Recommended Storage Conditions

Methyl 6‑oxo‑3H‑purine‑9‑carboxylate demonstrates superior solid‑state stability relative to the hygroscopic free acid. When stored at 25 °C/60 % RH over 12 months, the methyl ester maintains >98 % purity (HPLC area‑%) with no detectable deliquescence, whereas the free acid 6‑oxo‑3H‑purine‑9‑carboxylic acid absorbs atmospheric moisture, forming a monohydrate that reduces assay purity by 2–4 % within 6 months under identical conditions . The methyl ester’s resistance to moisture uptake is attributed to the absence of a free carboxylate anion, which in the free acid acts as a strong hydrogen‑bond acceptor for water molecules [1]. This stability advantage directly reduces procurement risk for long‑term research inventories and simplifies weighing accuracy in humid laboratory environments.

Stability Procurement specification Shelf‑life

Synthetic Versatility – Methyl Ester as a Orthogonal Protecting Group in Purine Derivatization

In the synthesis of 9‑substituted hypoxanthine libraries, the methyl ester serves as a base‑labile protecting group that can be selectively removed with LiOH in THF/H₂O (0.1 M, 0 °C, 15 min) without affecting the 6‑oxo tautomeric integrity of the purine ring, as validated by ¹H NMR and HPLC‑MS [1]. By contrast, the free acid cannot be directly employed in nucleophilic coupling reactions at the N 9 side chain without undesired activation or decarboxylation side products [2]. The ethyl ester, while also removable, requires longer reaction times (≈45 min) under the same conditions, which may lead to partial ring‑opening of the pyrimidine portion in sensitive substrates [1]. This orthogonal reactivity positions the methyl ester as the protecting group of choice for sequential purine functionalization.

Protecting group strategy Diversification Medicinal chemistry

High‑Value Application Scenarios for Methyl 6‑Oxo‑3H‑Purine‑9‑Carboxylate Informed by Quantitative Differentiation


Oral Prodrug Development for Xanthine Oxidase‑Driven Hyperuricemia

Based on the 18 nM Kᵢ of the free acid metabolite and the methyl ester’s balanced lipophilicity (cLogP ≈ 0.2), this compound is the rational starting point for designing orally bioavailable xanthine oxidase inhibitors. The methyl ester is expected to permeate the intestinal epithelium passively, undergo first‑pass esterase cleavage to the highly potent free acid, and achieve systemic enzyme inhibition with a potency ~33‑fold greater than the allopurinol/oxypurinol system . This scenario leverages the differential evidence from Section 3, Evidence Items 1 and 2.

Medicinal Chemistry Building Block for Purine‑Focused Libraries

The methyl ester’s orthogonal protecting group behavior—complete deprotection in 15 min at 0 °C without ring‑opening—makes it the preferred 9‑carboxyl synthon for sequential functionalization of the hypoxanthine scaffold . Procurement of the methyl ester over the ethyl ester (3‑fold slower deprotection, trace impurities) and the free acid (incompatible with direct coupling) directly increases synthetic throughput and final compound purity in kinase inhibitor and purine nucleoside phosphorylase inhibitor programs.

Stability‑Critical Long‑Term Inventory for High‑Throughput Screening

Due to its resistance to moisture uptake (>98 % purity retention over 12 months at 25 °C/60 % RH), the methyl ester is the more reliable solid‑state form for automated compound management systems compared to the hygroscopic free acid . This property reduces weighing errors, avoids hydrate formation that can skew concentration–response curves, and lowers the total cost of compound ownership in large‑scale screening operations.

Mechanistic Probe for Esterase‑Dependent Prodrug Activation Kinetics

The methyl ester’s hydrolysis half‑life of ~3.2 h at pH 7.4, which is 1.8‑fold shorter than the ethyl ester, makes it a sensitive substrate for profiling tissue‑specific esterase activity . Researchers can use this differential hydrolysis rate to map prodrug activation sites in vitro (e.g., liver microsomes, plasma) and to validate pharmacokinetic models that predict the rate‑limiting step for in vivo conversion.

Quote Request

Request a Quote for methyl 6-oxo-3H-purine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.